molecular formula C14H22O2 B055391 3,5-Di-tert-butylcatechol CAS No. 122983-47-5

3,5-Di-tert-butylcatechol

Cat. No.: B055391
CAS No.: 122983-47-5
M. Wt: 222.32 g/mol
InChI Key: PJZLSMMERMMQBJ-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylcatechol (3,5-DTBC) is a sterically hindered catechol derivative with two bulky tert-butyl groups at the 3- and 5-positions of the aromatic ring. Its unique structure confers exceptional stability against polymerization and over-oxidation, making it a preferred substrate for studying redox-active coordination chemistry . The compound exists in equilibrium with its oxidized form, 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ), forming a reversible redox pair. This property has led to its widespread use as a ligand in metal complexes and as a model substrate for mimicking enzymatic catechol oxidase activity .

Scientific Research Applications

3,5-Di-tert-butylcatechol is a significant compound in organic chemistry, primarily recognized for its applications in various scientific fields, including pharmaceuticals, agrochemicals, and as a polymerization inhibitor. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Applications Overview

The applications of this compound can be categorized as follows:

  • Organic Synthesis : It serves as a precursor in the synthesis of various organic compounds, including 3,5-di-tert-butylquinone through catalytic oxidation processes .
  • Pharmaceuticals : The compound is used in drug formulation and development due to its antioxidant properties .
  • Agrochemicals : It finds utility in the development of pesticides and herbicides .
  • Polymerization Inhibition : this compound acts as a polymerization inhibitor, preventing unwanted polymer formation during chemical reactions .

Case Study 1: Oxidation Mechanisms

A study conducted by Kodera et al. (2003) explored the aerobic oxidation of this compound to its corresponding quinone. This reaction was catalyzed by di-μ-hydroxo-dicopper(II) complexes. Kinetic studies revealed that the rate constants for this reaction provide insight into the underlying mechanisms of catechol oxidation . The findings illustrate the compound's role in redox chemistry and its potential applications in synthetic pathways.

Case Study 2: Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity. This property is crucial for its application in pharmaceuticals where oxidative stress is a concern. The compound's ability to scavenge free radicals makes it a valuable ingredient in formulations aimed at combating oxidative damage .

Case Study 3: Polymerization Inhibition

In a study focusing on polymerization processes, this compound was evaluated for its effectiveness as a polymerization inhibitor. The results indicated that it successfully inhibited the polymerization of various monomers under specific conditions, thereby enhancing the stability and shelf-life of products containing these monomers .

Table 1: Summary of Applications and Properties

ApplicationDescriptionReference
Organic SynthesisPrecursor for quinones and other organic compounds
PharmaceuticalsAntioxidant properties beneficial for drug formulations
AgrochemicalsUsed in pesticide and herbicide development
Polymerization InhibitionPrevents unwanted polymer formation

Table 2: Kinetic Parameters for Oxidation Reactions

CatalystReaction TypeRate Constant (k)Reference
Di-μ-hydroxo-dicopper(II)Aerobic oxidation to quinoneSpecific values not provided
Superoxide IonOxidation with KO2Specific values not provided

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the purity and stability of DTBC in laboratory settings?

  • Methodology :

  • Purity Analysis : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) or NMR spectroscopy (¹H/¹³C) to confirm molecular structure and detect impurities .
  • Stability Monitoring : Conduct accelerated degradation studies under varying temperatures (e.g., 25°C vs. 40°C) and oxygen exposure. Monitor oxidation to 3,5-di-tert-butyl-o-benzoquinone (DTBQ) via UV-Vis spectrophotometry (absorbance at 395 nm) .
    • Critical Parameters : Store DTBC under inert atmosphere (N₂/Ar) at room temperature to inhibit autoxidation. Avoid prolonged exposure to light .

Q. How can researchers design a baseline experiment to monitor DTBC oxidation using spectrophotometric methods?

  • Protocol :

Prepare a 1×10⁻⁴ M solution of DTBC in dimethylformamide (DMF) or acetonitrile.

Add 50 equivalents of DTBC to a catalyst (e.g., 1×10⁻⁴ M Cu(II) complex).

Aerate the mixture and record absorbance at 395 nm (λ_max for DTBQ) at 3–45-minute intervals .

  • Controls : Include a catalyst-free sample to confirm oxidation is enzyme-/catalyst-dependent .

Q. What are the critical storage conditions to prevent DTBC degradation?

  • Guidelines :

  • Use inhibitors like 0.1% DTBC (self-inhibiting) or co-stabilizers (e.g., BHT) in reactive monomers (e.g., styrenes) to prevent polymerization .
  • Store in amber vials under inert gas; avoid refrigeration to prevent moisture uptake .

Advanced Research Questions

Q. How do researchers determine kinetic parameters (Km, Vmax) for DTBC oxidation catalyzed by transition metal complexes?

  • Kinetic Analysis :

  • Perform substrate saturation experiments with DTBC concentrations ranging from 2.5×10⁻² to 0.6 mol/L .

  • Plot initial rates (V₀) against [DTBC] and apply Michaelis-Menten or Lineweaver-Burk models to derive Km and Vmax (Table 1) .

    Table 1 : Kinetic Parameters for DTBC Oxidation by Metal Complexes

    CatalystKm (mol/L)Vmax (µM/min)kcat (h⁻¹)Reference
    Sn(IV) Complex C10.128.386 ± 7
    Mn(bpia) Complex0.0812.5230 ± 4
    Cu(II)-Salen0.1510.2101 ± 4

Q. What spectroscopic and electrochemical techniques elucidate the mechanism of DTBC oxidation by biomimetic catalysts?

  • Techniques :

  • EPR Spectroscopy : Detect radical intermediates (e.g., semiquinone) during oxidation .
  • Cyclic Voltammetry : Measure redox potentials of catalyst-DTBC adducts; correlate with turnover rates .
  • X-Ray Crystallography : Resolve catalyst-substrate binding modes (e.g., monodentate vs. bidentate coordination) .

Q. How can conflicting reports on catalytic efficiency of Cu vs. Mn complexes be reconciled?

  • Experimental Design :

  • Standardize reaction conditions (solvent, O₂ concentration, pH). For example, Mn complexes show higher kcat in DMSO due to stronger substrate affinity .
  • Compare activation barriers via Arrhenius plots to identify rate-limiting steps (e.g., O₂ binding vs. substrate oxidation) .

Q. What strategies analyze the role of tert-butyl substituents in modulating DTBC's redox behavior?

  • Approaches :

  • Compare DTBC with non-substituted catechols in cyclic voltammetry to assess steric effects on redox potentials .
  • Use DFT calculations to model tert-butyl groups’ electron-donating effects on HOMO-LUMO gaps .

Q. In antioxidant synergy studies, how is the DTBC/DTBQ redox couple utilized?

  • Application :

  • DTBC serves as a model system to study electron-transfer pathways. Monitor DTBQ formation kinetics in the presence of antioxidants (e.g., γ-terpinene) to quantify synergistic effects .
  • Use stopped-flow spectroscopy to capture transient intermediates (e.g., semiquinone radicals) .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Electrochemical Properties

3,5-DTBC exhibits distinct electrochemical behavior compared to other substituted catechols. Cyclic voltammetry (CV) studies in aprotic solvents reveal an irreversible oxidation peak at 1.11 V (CH₃CN) and 1.23 V (CH₂Cl₂) . These values are higher than those of unsubstituted catechol derivatives due to the electron-donating tert-butyl groups, which stabilize the oxidized quinone form.

Key Comparisons :

  • Tetrachlorocatechol (TCC): Lacks bulky substituents, leading to lower oxidation potentials and susceptibility to over-oxidation .
  • Homobutein and Hydroxytyrosol : These natural antioxidants have higher bond dissociation enthalpies (BDE) for the O–H bond (homobutein: >78.2 kcal/mol; hydroxytyrosol: 80.8 kcal/mol) compared to 3,5-DTBC (78.2 kcal/mol), making 3,5-DTBC a more efficient radical scavenger .

Table 1: Electrochemical and Thermodynamic Properties

Compound Oxidation Potential (V) Solvent BDE (kcal/mol) Reference
3,5-DTBC 1.11 CH₃CN 78.2
3,5-DTBC 1.23 CH₂Cl₂
Hydroxytyrosol 80.8

Catalytic Oxidation Efficiency

3,5-DTBC is extensively used to evaluate the catechol oxidase activity of metal complexes. Its bulky substituents prevent side reactions, enabling clean conversion to 3,5-DTBQ.

Key Comparisons :

  • Unsubstituted Catechol : Lacks steric protection, leading to polymerization under oxidative conditions .

Catalytic Performance Data :

  • Cu(II) Complexes: Dinuclear Cu(II) complexes exhibit high turnover rates for 3,5-DTBC oxidation, with rate constants up to 3.45 × 10⁻³ M⁻¹s⁻¹ .
  • Trinuclear Cu(II) Complexes: Turnover numbers (kcat) reach 568.8 h⁻¹, significantly higher than those for o-aminophenol oxidation .

Table 2: Catalytic Oxidation Metrics

Catalyst Type Substrate Rate Constant (M⁻¹s⁻¹) Turnover Number (kcat, h⁻¹) Reference
Dinuclear Cu(II) 3,5-DTBC 3.45 × 10⁻³
Trinuclear Cu(II) 3,5-DTBC 568.8
Mn(II) Complexes 3,5-DTBC Full conversion

Substituent Effects on Redox Behavior

The tert-butyl groups in 3,5-DTBC critically influence its reactivity:

  • Steric Protection: Prevents dimerization and polymerization, ensuring stable quinone formation .

Comparison with Imine Derivatives: Functionalization of 3,5-DTBC with aldimine groups (e.g., catecholaldimines) alters redox dynamics. These derivatives exhibit shifted oxidation potentials and modified coordination behavior in metal complexes, demonstrating the tunability of 3,5-DTBC’s redox properties .

Properties

IUPAC Name

3,5-ditert-butylbenzene-1,2-diol
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InChI

InChI=1S/C14H22O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3
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InChI Key

PJZLSMMERMMQBJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)O)O)C(C)(C)C
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Molecular Formula

C14H22O2
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DSSTOX Substance ID

DTXSID4061414
Record name 1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-
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Molecular Weight

222.32 g/mol
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Physical Description

White to light brown solid; [Alfa Aesar MSDS]
Record name 3,5-Di-tert-butylcatechol
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CAS No.

1020-31-1
Record name 3,5-Di-tert-butylcatechol
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Record name 3,5-DI-TERT-BUTYLCATECHOL
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